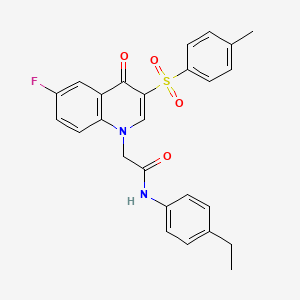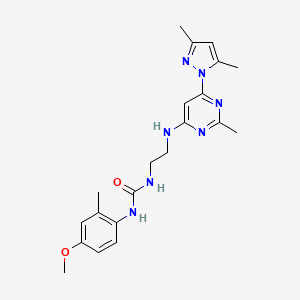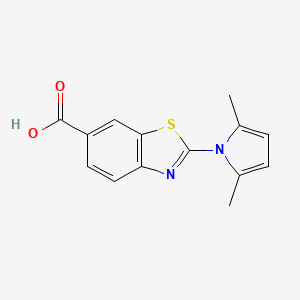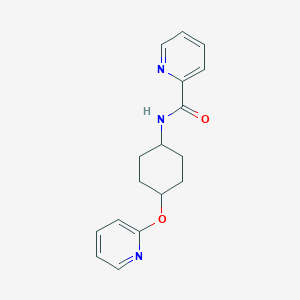![molecular formula C15H20FN3O2 B2911411 3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea CAS No. 1796405-53-2](/img/structure/B2911411.png)
3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea, also known as FUBP, is a chemical compound that belongs to the class of synthetic cannabinoids. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body. FUBP is a relatively new compound that has gained popularity in the scientific research community due to its potential therapeutic applications.
作用機序
3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea acts as a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body. This activation leads to the modulation of various physiological processes, including pain sensation, inflammation, and immune function. 3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea also interacts with other receptors in the brain, including the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea has also been shown to have neuroprotective effects, reducing brain damage in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One advantage of using 3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea in lab experiments is its potency as a CB1 and CB2 receptor agonist. This allows for precise modulation of the endocannabinoid system in animal models. However, 3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
将来の方向性
There are several areas of future research that could be explored with 3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea. One area is the potential use of 3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea in the treatment of chronic pain. Another area of interest is the potential use of 3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of 3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea on the endocannabinoid system and its potential side effects in humans.
合成法
3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea can be synthesized using a variety of methods, including the reaction of 4-fluorobenzoyl chloride with piperidine followed by the addition of dimethylamine. The resulting product is then purified using column chromatography to obtain pure 3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
科学的研究の応用
3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea has been extensively studied in the scientific research community due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. 3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea has also been investigated for its potential use in the treatment of various medical conditions, including multiple sclerosis, epilepsy, and chronic pain.
特性
IUPAC Name |
3-[1-(4-fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-18(2)15(21)17-13-7-9-19(10-8-13)14(20)11-3-5-12(16)6-4-11/h3-6,13H,7-10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUZNNBBELOWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate](/img/structure/B2911328.png)






![3-[(6-acetyl-2-naphthalenyl)amino]-L-alanine, monotrifluoroacetate salt](/img/structure/B2911337.png)
![9-(2-methoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2911341.png)
![N-Methyl-N-[2-oxo-2-(4-propan-2-ylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2911342.png)
![(R)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2911344.png)


![1-[(4-ethenylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2911350.png)